N,N'-bis(2,5-dimethoxyphenyl)pentanediamide
Overview
Description
N,N’-bis(2,5-dimethoxyphenyl)pentanediamide: is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,5-dimethoxyphenyl)pentanediamide typically involves the reaction of 2,5-dimethoxyaniline with glutaric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the amide bonds.
Industrial Production Methods: On an industrial scale, the production of N,N’-bis(2,5-dimethoxyphenyl)pentanediamide may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2,5-dimethoxyphenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N,N’-bis(2,5-dimethoxyphenyl)pentanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, N,N’-bis(2,5-dimethoxyphenyl)pentanediamide can be used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the properties of the resulting materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2,5-dimethoxyphenyl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- N,N’-bis(2,5-dimethylphenyl)pentanediamide
- N,N’-bis(2,5-dichlorophenyl)pentanediamide
- N,N’-bis(2,5-dihydroxyphenyl)pentanediamide
Comparison: N,N’-bis(2,5-dimethoxyphenyl)pentanediamide is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different substituents, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N'-bis(2,5-dimethoxyphenyl)pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-26-14-8-10-18(28-3)16(12-14)22-20(24)6-5-7-21(25)23-17-13-15(27-2)9-11-19(17)29-4/h8-13H,5-7H2,1-4H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFKKLHCJWRHSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCC(=O)NC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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